

Verifying On-Target PKA Activation by Sp-cAMPS-AM: A Comparative Guide

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Compound of Interest

Compound Name: *Sp-cAMPS-AM*

Cat. No.: *B15544168*

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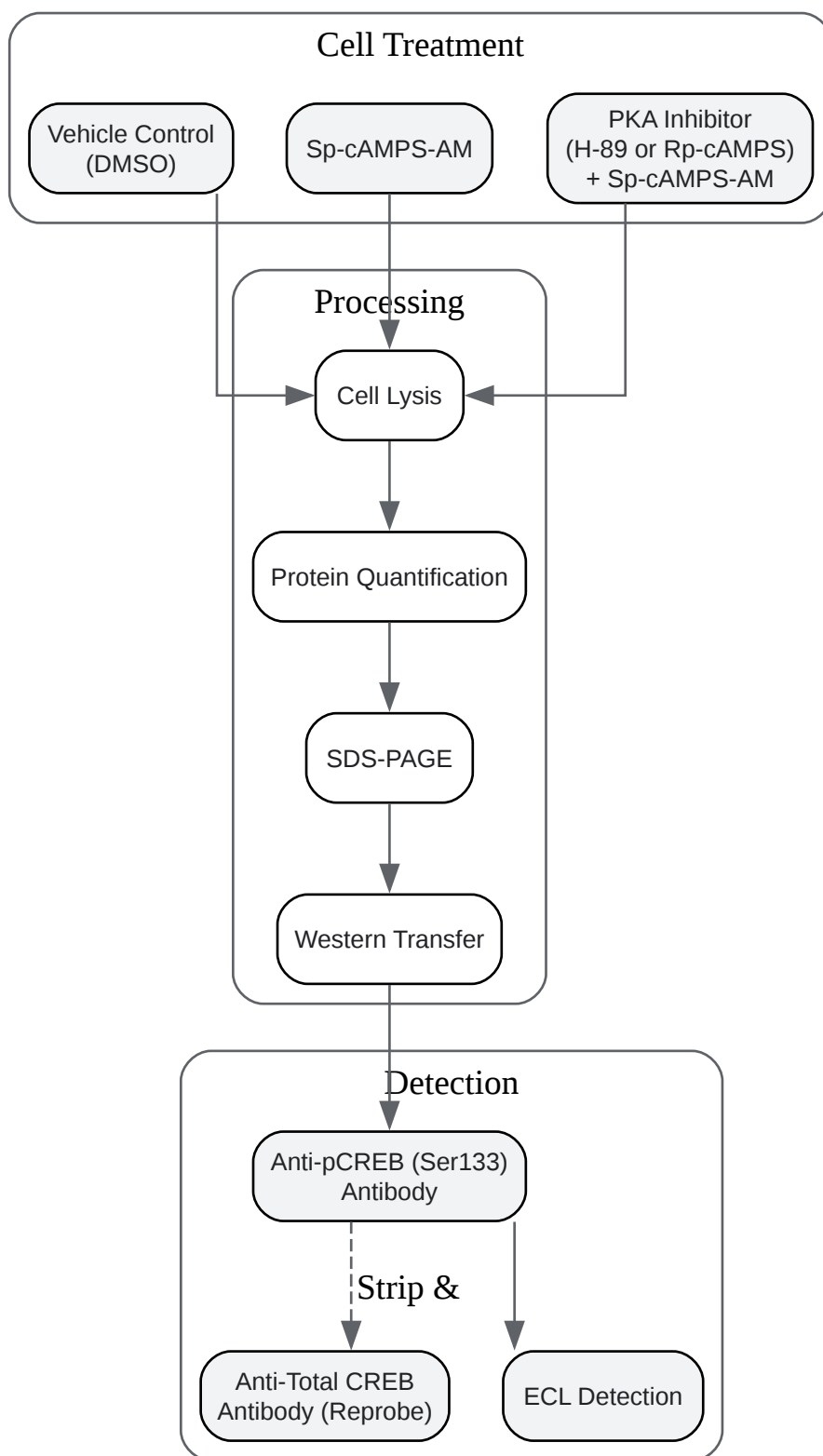
For Researchers, Scientists, and Drug Development Professionals

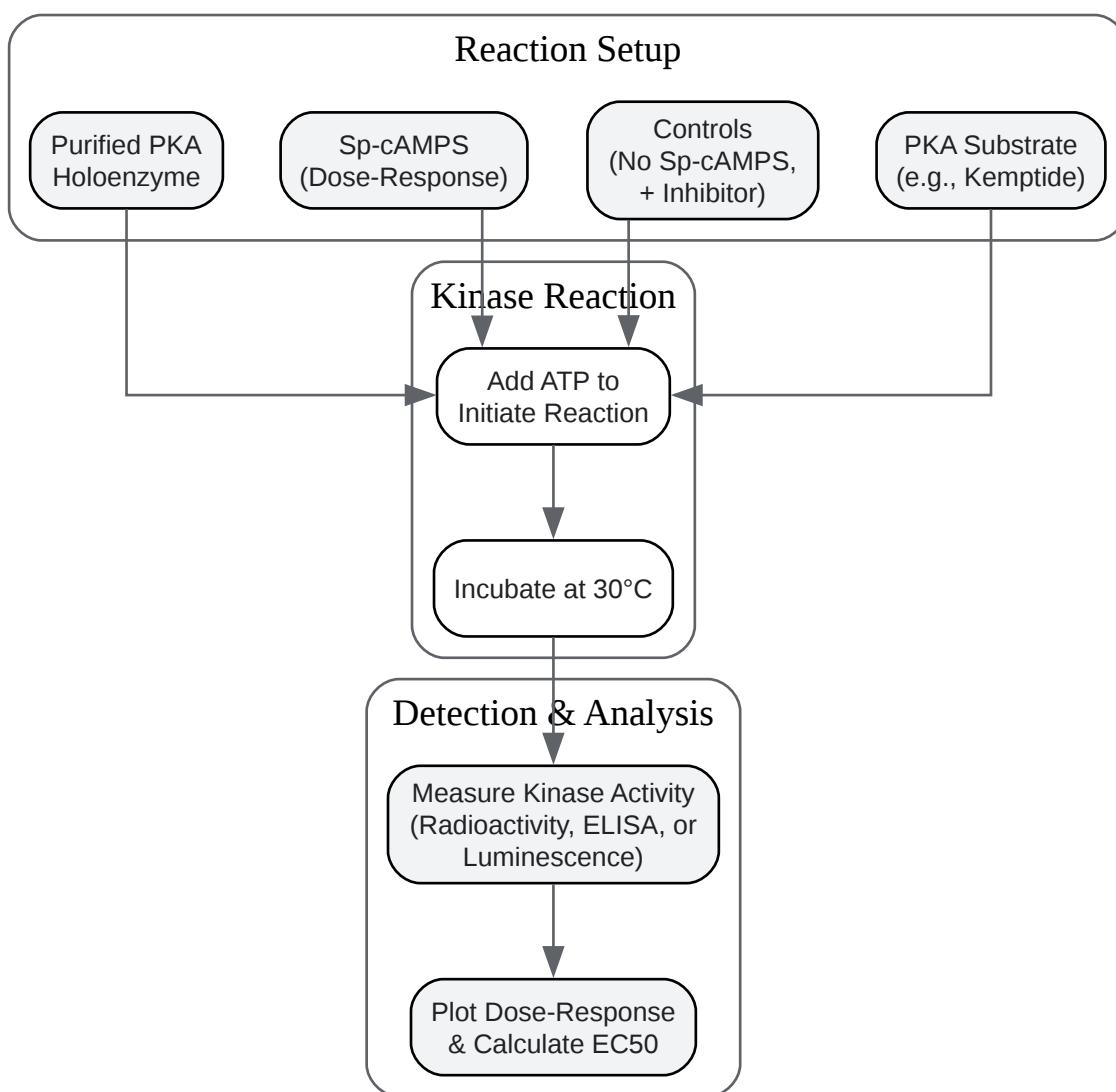
This guide provides a comprehensive comparison of **Sp-cAMPS-AM** with other commonly used cAMP analogs for activating the Protein Kinase A (PKA) signaling pathway. We offer detailed experimental protocols and supporting data to objectively assess on-target pathway activation and guide the selection of the most appropriate research tools.

Sp-cAMPS-AM is a cell-permeant prodrug that, once inside the cell, is converted by intracellular esterases into its active form, Sp-cAMPS.[1][2] Sp-cAMPS is a potent and specific activator of PKA that is resistant to degradation by phosphodiesterases (PDEs), leading to a sustained activation of the PKA signaling cascade.[1][2] This guide will explore methods to confirm that **Sp-cAMPS-AM** is indeed activating this intended pathway and compare its performance with alternative cAMP analogs.

The cAMP-PKA Signaling Pathway

The canonical cAMP-PKA signaling pathway begins with the activation of adenylyl cyclase, which synthesizes cyclic AMP (cAMP). Two molecules of cAMP then bind to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the catalytic subunits.[3] These active catalytic subunits can then phosphorylate downstream target proteins on serine and threonine residues, such as the cAMP response element-binding protein (CREB), initiating a cascade of cellular responses.





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